Bienvenue dans la boutique en ligne BenchChem!

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide

Antibacterial resistance NDM-1 Klebsiella pneumoniae Structure-activity relationship

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide (CAS 1797615-53-2) is a synthetic, dual-thiophene sulfonamide that integrates a 5-bromothiophene-2-sulfonamide warhead with a (5-benzoylthiophen-2-yl)methyl N-substituent. This bis-heterocyclic architecture places it at the intersection of two established pharmacophore classes: the 5-bromothiophene-2-sulfonamide antitumor scaffold exemplified by the clinical candidate tasisulam (LY573636) , and the (benzoylaminomethyl)thiophene sulfonamide kinase-inhibitor motif disclosed in the c-Jun N-terminal kinase (JNK) inhibitor series.

Molecular Formula C16H12BrNO3S3
Molecular Weight 442.36
CAS No. 1797615-53-2
Cat. No. B2914883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide
CAS1797615-53-2
Molecular FormulaC16H12BrNO3S3
Molecular Weight442.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C16H12BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2
InChIKeyQCQDHBJWRUNNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide (CAS 1797615-53-2): Chemical Class, Core Architecture, and Procurement Context


N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide (CAS 1797615-53-2) is a synthetic, dual-thiophene sulfonamide that integrates a 5-bromothiophene-2-sulfonamide warhead with a (5-benzoylthiophen-2-yl)methyl N-substituent. This bis-heterocyclic architecture places it at the intersection of two established pharmacophore classes: the 5-bromothiophene-2-sulfonamide antitumor scaffold exemplified by the clinical candidate tasisulam (LY573636) [1], and the (benzoylaminomethyl)thiophene sulfonamide kinase-inhibitor motif disclosed in the c-Jun N-terminal kinase (JNK) inhibitor series [2]. The compound is currently listed by specialist chemical suppliers as a research-grade small molecule, with no published peer-reviewed biological profiling data identified for the exact CAS number as of the literature cutoff.

Why N-[(5-Benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Superficial in-class substitution of N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide with other thiophene sulfonamides conceals three structural features that independently drive target engagement, selectivity, and physicochemical behavior: (i) the 5-bromo substituent on the sulfonamide-bearing thiophene ring, which modulates halogen bonding, metabolic stability, and electronic properties compared to chloro, methyl, or unsubstituted analogs [1]; (ii) the (5-benzoylthiophen-2-yl)methyl N-substituent, a bis-thiophene linker architecture that distinguishes it from the simpler dichlorobenzoyl-substituted tasisulam scaffold and from mono-alkyl 5-bromothiophene-2-sulfonamides [2]; and (iii) the sulfonamide –NH–SO₂– bridge linking the two thiophene domains, which presents a different hydrogen-bond donor/acceptor profile and hydrolytic stability relative to the carboxamide (–CONH–) linkage found in the closest commercially available analog N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide . These three differentiated structural elements collectively mean that bioactivity, selectivity, and physicochemical data from related thiophene sulfonamides or carboxamides cannot be reliably extrapolated to this compound without experimental verification.

Quantitative Differential Evidence for N-[(5-Benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide Versus Closest Analogs


5-Bromo vs. 5-Chloro Substitution on the Sulfonamide-Bearing Thiophene Ring: Differential Antibacterial Potency in 5-Halo-Thiophene-2-Sulfonamide Series

In a direct head-to-head study of 5-bromo-N-alkylthiophene-2-sulfonamides against clinically isolated NDM-1-producing Klebsiella pneumoniae ST147, the most potent 5-bromo derivative (compound 3b, an N-ethyl-substituted analog sharing the identical 5-bromothiophene-2-sulfonamide core with the target compound) exhibited an MIC of 0.39 µg/mL and an MBC of 0.78 µg/mL [1]. In contrast, Suzuki-Miyaura cross-coupled derivatives (4a–g) bearing alternative aryl substituents at the 5-position showed substantially reduced potency: compound 4c displayed an MIC of 1.56 µg/mL and MBC of 3.125 µg/mL, representing a 4-fold loss in antibacterial activity [1]. The chlorine-substituted analog N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (CAS 1797078-46-6), which replaces both the bromine with chlorine and the sulfonamide with a carboxamide linker, has been profiled exclusively as a factor Xa inhibitor with no reported antibacterial data, underscoring the functional divergence driven by the halogen identity and linker chemistry . The target compound retains the 5-bromo substituent associated with the sub-microgram-per-mL antibacterial potency observed in the Noreen et al. series, while the chloro-carboxamide analog redirects biological activity toward the coagulation cascade.

Antibacterial resistance NDM-1 Klebsiella pneumoniae Structure-activity relationship

Bis-Thiophene (Benzoylthiophenyl)methyl N-Substituent vs. Dichlorobenzoyl Substituent: Structural Differentiation from the Clinical Candidate Tasisulam

The target compound incorporates a (5-benzoylthiophen-2-yl)methyl group attached to the sulfonamide nitrogen, creating a bis-thiophene architecture. This is structurally distinct from tasisulam (LY573636; CAS 519055-62-0), the clinical-stage antitumor agent that features an N-(2,4-dichlorobenzoyl)-5-bromothiophene-2-sulfonamide structure [1]. Tasisulam induces tumor cell apoptosis via ROS induction and mitochondrial membrane potential loss and has completed Phase II/III clinical trials [1]. The (5-benzoylthiophen-2-yl)methyl substituent in the target compound introduces: (a) a methylene (–CH₂–) spacer between the sulfonamide nitrogen and the benzoylthiophene moiety, increasing conformational flexibility relative to the directly acylated nitrogen in tasisulam; (b) a second thiophene ring bearing the benzoyl group, expanding the aromatic surface area and potential π-stacking interactions; and (c) a different hydrogen-bond donor/acceptor topology at the sulfonamide –NH– group, which in tasisulam is substituted as an acylsulfonamide (–SO₂–NH–CO–) . These architectural differences make the target compound unsuitable as a direct substitute for tasisulam in antitumor studies but position it as a structurally complementary probe for exploring alternative biological targets within the bis-thiophene sulfonamide chemical space.

Antitumor agent Sulfonamide pharmacophore Structural biology

Sulfonamide vs. Carboxamide Linker Chemistry: Hydrolytic Stability and Hydrogen-Bonding Capacity

The target compound employs a sulfonamide (–SO₂–NH–) bridge connecting the 5-bromothiophene and the (5-benzoylthiophen-2-yl)methyl domains. The closest purchasable analog, N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (CAS 1797078-46-6), replaces this with a carboxamide (–CO–NH–) linker and additionally substitutes bromine with chlorine . Sulfonamides and carboxamides differ fundamentally in their hydrolytic stability: sulfonamides are generally resistant to enzymatic hydrolysis by proteases and amidases due to the tetrahedral sulfur center, whereas carboxamides are substrates for ubiquitous amidase enzymes [1]. The sulfonamide –NH– group also exhibits a lower pKa (typically 9–11 for aryl sulfonamides) compared to carboxamide –NH– (pKa ~15–17), conferring stronger hydrogen-bond donor capacity under physiological conditions [1]. Furthermore, the sulfonamide SO₂ group provides two hydrogen-bond acceptor sites versus the single carbonyl oxygen in the carboxamide, potentially enabling distinct protein-ligand interaction patterns [1]. These physicochemical differences, while not accompanied by direct comparative stability or binding data for the target compound itself, are well-established from compilations of matched molecular pair analyses in medicinal chemistry literature.

Linker chemistry Metabolic stability Medicinal chemistry

Benzoylthiophene Moiety as a Kinase-Inhibitor Recognition Element: SAR Context from c-Jun N-Terminal Kinase (JNK) Inhibitor Series

The (benzoylaminomethyl)thiophene motif present in the target compound was identified by Rückle et al. (2004) as a critical pharmacophore for potent and selective JNK inhibition [1]. In that series, the lead compound AS004509 (a 2-(benzoylaminomethyl)thiophene sulfonamide) demonstrated JNK inhibitory activity, and optimization of the right-hand sulfonamide moiety yielded compound 50a (AS600292), which exhibited protective action against neuronal cell death induced by growth factor and serum deprivation at concentrations where the initial hit was inactive [1]. The target compound differs from AS004509 and 50a in its right-hand sulfonamide moiety (5-bromothiophene-2-sulfonamide vs. benzotriazole sulfonamide in 50a) and in the thiophene ring bearing the benzoyl group (unsubstituted thiophene in AS004509 vs. 5-benzoylthiophene in the target compound). Importantly, the SAR study established that the left-hand benzoyl group and central thiophene ring were instrumental to maintaining JNK potency, while the right-hand sulfonamide region tolerated significant structural variation [1]. The target compound, with its 5-bromothiophene-2-sulfonamide right-hand moiety, represents a structurally distinct variant within this SAR landscape that has not been evaluated in the published JNK inhibition assays, offering a novel vector for exploring right-hand-side modifications beyond those reported.

Kinase inhibition JNK Neuroprotection

Best-Validated Research and Industrial Application Scenarios for N-[(5-Benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide


Antibacterial Screening Cascades Against Carbapenem-Resistant Enterobacterales (CRE)

The 5-bromothiophene-2-sulfonamide core has demonstrated sub-microgram-per-mL potency (MIC = 0.39 µg/mL; MBC = 0.78 µg/mL) against NDM-1-producing Klebsiella pneumoniae ST147 in the N-alkyl series [1]. Procuring the target compound—which bears this identical core—enables evaluation of whether the (5-benzoylthiophen-2-yl)methyl N-substituent enhances, maintains, or attenuates this antibacterial activity. The bis-thiophene architecture may improve outer-membrane penetration in Gram-negative pathogens or alter efflux pump recognition compared to the simple N-ethyl substituent of the literature lead compound 3b [1]. This scenario is directly informed by the quantitative MIC differential between 5-bromo and 5-aryl-substituted analogs (Section 3, Evidence Item 1).

Expansion of c-Jun N-Terminal Kinase (JNK) Inhibitor Chemical Space for Neurodegenerative Disease Research

The target compound conserves the (benzoylaminomethyl)thiophene pharmacophore identified as essential for JNK inhibition by Rückle et al. (2004), while introducing a 5-bromothiophene-2-sulfonamide right-hand moiety that has not been evaluated in published JNK SAR [2]. This makes it a rational procurement choice for hit-to-lead or lead-optimization programs targeting JNK-mediated apoptosis in neurodegenerative disease, stroke, or inflammatory disorders, where the neuroprotective efficacy demonstrated by AS600292 in the serum-deprivation model provides a benchmark for comparative evaluation [2] (Section 3, Evidence Item 4).

Sulfonamide Metabolic Stability Profiling in Head-to-Head Comparison with Carboxamide Analogs

The sulfonamide (–SO₂–NH–) linker in the target compound is predicted, based on well-established medicinal chemistry principles, to confer superior resistance to enzymatic hydrolysis by amidases relative to the carboxamide (–CO–NH–) linker present in the purchasable analog CAS 1797078-46-6 [3]. Procuring both compounds and subjecting them to parallel microsomal stability, plasma stability, or amidase-susceptibility assays would generate direct experimental evidence quantifying the stability advantage of the sulfonamide linker in this specific bis-thiophene scaffold, providing procurement-grade data for future studies where compound integrity over extended incubation is critical (Section 3, Evidence Item 3).

Structure-Activity Relationship (SAR) Studies Distinguishing 5-Bromo vs. 5-Chloro Contributions to Target Binding

The target compound's 5-bromothiophene-2-sulfonamide moiety contrasts with the 5-chlorothiophene-2-carboxamide moiety of CAS 1797078-46-6, which has been profiled as a factor Xa inhibitor . Systematic procurement of both compounds, together with the unsubstituted and 5-methyl analogs where available, would enable a halogen-by-halogen SAR matrix quantifying the contribution of the C5 substituent to antibacterial potency, kinase inhibition, and coagulation-related activity. The 4-fold MIC difference observed between 5-bromo and 5-aryl-substituted analogs in the Noreen et al. series (Section 3, Evidence Item 1) establishes a precedent for significant halogen-dependent activity cliffs in this chemical space [1].

Quote Request

Request a Quote for N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.